

Electrophysiology Protocol for RIMS1 Knockout Neurons: A Detailed Guide for Researchers

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Application Notes and Protocols for Investigating Synaptic Transmission in the Absence of RIMS1

This document provides detailed application notes and experimental protocols for the electrophysiological characterization of neurons lacking the presynaptic protein Regulating Synaptic Membrane Exocytosis 1 (RIMS1). These guidelines are intended for researchers, scientists, and drug development professionals investigating synaptic function and plasticity.

RIMS1 is a crucial scaffolding protein located at the presynaptic active zone, playing a pivotal role in the intricate process of neurotransmitter release.[1][2] It acts as a molecular organizer, tethering voltage-gated Ca2+ channels (VGCCs) to the sites of vesicle fusion, and is essential for the docking and priming of synaptic vesicles.[3][4][5] Genetic ablation of RIMS1 leads to significant impairments in synaptic transmission, making RIMS1 knockout (KO) models valuable tools for dissecting the molecular mechanisms of presynaptic function and for screening potential therapeutic compounds.

Key Electrophysiological Phenotypes of RIMS1 Knockout Neurons

Studies utilizing RIMS1 knockout mice have consistently demonstrated a range of presynaptic deficits. Below is a summary of the key electrophysiological changes observed in these



neurons compared to their wild-type (WT) counterparts.

Data Presentation: Summary of Quantitative Data

Parameter	Effect of RIMS1 Knockout	References
Evoked Neurotransmitter Release	Decreased	[3][5]
Synaptic Vesicle Priming	Impaired	[3][5]
Ca2+ Influx Dependence of Release	No significant change in single KO	[3]
Short-Term Synaptic Plasticity	Altered (often showing increased facilitation)	[1][3]
Synchronization of Release	Unaffected in single KO	[5]

Signaling Pathways and Experimental Workflow

To understand the functional consequences of RIMS1 knockout, it is essential to visualize its role in the presynaptic terminal and the general workflow for its electrophysiological investigation.

RIMS1 Signaling Pathway in Neurotransmitter Release

Caption: RIMS1's central role in the presynaptic active zone.

Experimental Workflow for Electrophysiological Recording

Caption: Workflow for studying RIMS1 KO neurons.

Detailed Experimental Protocols

The following protocols describe whole-cell patch-clamp recordings from cultured hippocampal neurons or acute brain slices obtained from RIMS1 knockout mice and wild-type littermates.

These methods are fundamental for assessing synaptic function.[6][7]



Protocol 1: Preparation of Primary Hippocampal Neuronal Cultures

 Animal Model: Utilize RIMS1 knockout and wild-type littermate mouse pups at postnatal day 0-1 (P0-P1).

Dissection:

 Isolate hippocampi in ice-cold Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES.

· Digestion:

- Incubate hippocampi in 0.25% trypsin-EDTA for 15 minutes at 37°C.
- Gently wash the tissue three times with HBSS to remove the trypsin.

· Dissociation:

 Mechanically dissociate the tissue by gentle trituration with a fire-polished Pasteur pipette in plating medium (MEM, 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin/streptomycin).

Plating:

 Plate dissociated neurons onto poly-L-lysine-coated glass coverslips in a 24-well plate at a density of 50,000-100,000 cells/well.

Culture:

- After 2-4 hours, replace the plating medium with growth medium (Neurobasal-A medium supplemented with B-27, 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin).
- Maintain cultures in a humidified incubator at 37°C and 5% CO2. Recordings can be performed on days in vitro (DIV) 12-16.



Protocol 2: Whole-Cell Patch-Clamp Recording from Cultured Neurons

Solutions:

- External Solution (in mM): 140 NaCl, 2.4 KCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2 (pH 7.4, osmolarity ~300 mOsm).
- Internal Solution (for excitatory currents, in mM): 120 K-Gluconate, 20 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine (pH 7.2, osmolarity ~290 mOsm).

Recording Setup:

- Use an upright or inverted microscope with DIC optics.
- Pull borosilicate glass pipettes to a resistance of 3-5 M Ω when filled with internal solution.

Recording Procedure:

- Transfer a coverslip with cultured neurons to the recording chamber and perfuse with external solution at room temperature.
- \circ Establish a gigaohm seal (>1 G Ω) on the soma of a visually identified pyramidal-like neuron.
- Rupture the membrane to achieve the whole-cell configuration.[7]
- Hold the neuron at -70 mV in voltage-clamp mode.[8]

Data Acquisition:

- Evoked Postsynaptic Currents (EPSCs):
 - Place a bipolar stimulating electrode near the recorded neuron.
 - Deliver brief current pulses (e.g., 0.1 ms duration) to evoke synaptic responses.
 - Record EPSCs at a sampling rate of 10-20 kHz.



- Miniature Excitatory Postsynaptic Currents (mEPSCs):
 - Add 1 μM tetrodotoxin (TTX) to the external solution to block action potentials.
 - Record spontaneous mEPSCs for 5-10 minutes.

Protocol 3: Preparation of Acute Hippocampal Slices

- Animal Model: Use RIMS1 knockout and wild-type littermate mice at postnatal day 14-21 (P14-P21).
- Anesthesia and Perfusion:
 - Deeply anesthetize the mouse with isoflurane.
 - Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (in mM: 212.7 Sucrose, 2.6 KCl, 1.23 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 3 MgCl2, 1 CaCl2).
- Brain Extraction and Slicing:
 - Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.
 - Cut 300-400 μm thick coronal or sagittal slices using a vibratome.
- Recovery:
 - Transfer slices to a recovery chamber containing artificial cerebrospinal fluid (aCSF; in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 1 MgCl2, 2 CaCl2), oxygenated with 95% O2 / 5% CO2, at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

Protocol 4: Whole-Cell Patch-Clamp Recording from Acute Slices

Recording Setup:



- Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
- Visualize CA1 pyramidal neurons using DIC optics.
- Recording Procedure:
 - Use the same internal and external solutions as for cultured neurons.
 - Establish a whole-cell recording from a CA1 pyramidal neuron.
- Data Acquisition:
 - Input-Output Curves: Place a stimulating electrode in the Schaffer collateral pathway.
 Deliver stimuli of increasing intensity to generate an input-output curve of the evoked
 EPSC amplitude.
 - Paired-Pulse Ratio (PPR): Deliver two closely spaced stimuli (e.g., 50 ms inter-stimulus interval) to measure the ratio of the second EPSC amplitude to the first. This provides an index of presynaptic release probability.
 - Spontaneous EPSCs (sEPSCs): Record spontaneous events in the absence of stimulation. To isolate mEPSCs, add 1 μM TTX.

Data Analysis and Interpretation

- EPSC/IPSC Amplitude and Kinetics: Measure the peak amplitude, rise time, and decay time of evoked and spontaneous postsynaptic currents. A reduction in evoked amplitude in RIMS1 KO neurons is indicative of impaired neurotransmitter release.[3]
- mEPSC/mIPSC Frequency and Amplitude: Analyze the frequency and amplitude of miniature events. A decrease in mEPSC/mIPSC frequency suggests a presynaptic defect (e.g., in vesicle release probability or the number of release sites), while a change in amplitude points to a postsynaptic alteration.
- Paired-Pulse Ratio (PPR): An increased PPR in RIMS1 KO neurons is consistent with a lower initial release probability.



Vesicle Replenishment Rate: Use high-frequency stimulus trains to assess the ability of the
presynaptic terminal to sustain release. A faster rate of depression in RIMS1 KO neurons
indicates a deficit in the replenishment of the readily releasable pool of vesicles.

By employing these detailed protocols, researchers can systematically investigate the functional consequences of RIMS1 deletion on synaptic transmission and contribute to a deeper understanding of the molecular machinery governing neurotransmitter release.

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